molecular formula C22H21NO6 B6153498 rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis CAS No. 2382251-21-8

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis

Cat. No.: B6153498
CAS No.: 2382251-21-8
M. Wt: 395.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis, is a synthetic organic compound used extensively in research and development. The compound, notable for its dual protective groups, serves as an essential intermediate in the synthesis of various peptides and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Core: : Initiation with the reaction between an appropriate ketone and ammonia or amine, yielding the pyrrolidine skeleton.

  • Introduction of Protective Groups: : The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is often introduced using Fmoc-Cl in the presence of a base like triethylamine.

  • Esterification and Carboxylation: : The methoxycarbonyl group can be added through esterification reactions using methanol and acid chlorides or anhydrides under acidic or basic conditions. Carboxyl groups are typically introduced via oxidation or using carboxylating agents.

Industrial Production Methods: In industrial settings, the compound is produced in larger scales using similar reaction pathways but optimized for higher efficiency, yield, and safety. Automation and continuous flow methods often replace batch processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound readily undergoes nucleophilic substitutions, especially on the carbonyl carbons of the ester and carbamate groups.

  • Oxidation/Reduction Reactions: : It can be oxidized or reduced to form a variety of derivatives, often altering the functional groups to tailor the molecule’s properties.

  • Hydrolysis: : Both the ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Substitution: : Triethylamine, Fmoc-Cl for introducing protecting groups.

  • Oxidation: : Agents like pyridinium chlorochromate.

  • Reduction: : Reducing agents like lithium aluminum hydride.

  • Hydrolysis: : Acidic (HCl) or basic (NaOH) conditions.

Major Products

  • Fmoc-Pyrrolidine: : After deprotection reactions.

  • Carboxylic Acid and Alcohol: : Products of hydrolysis.

Scientific Research Applications

This compound finds application in several fields:

  • Chemistry: : Used as a building block in the synthesis of peptides and other organic molecules.

  • Biology: : Aids in studying enzyme-substrate interactions by serving as a model compound.

  • Medicine: : Utilized in the design and synthesis of novel pharmaceutical agents, especially those targeting specific pathways or receptors.

  • Industry: : Plays a role in material science, particularly in creating new polymers and resins.

Mechanism of Action

The compound acts by interacting with molecular targets via its functional groups. For example:

  • Enzyme Inhibition: : The Fmoc group provides a bulky moiety that can inhibit enzyme activity by blocking the active site.

  • Binding Affinity: : Carboxyl and methoxycarbonyl groups contribute to binding affinity through hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)glycine: : Similar protective group but different core amino acid.

  • (S)-2,2-Dimethyl-3-(9H-fluoren-9-yl)methoxycarbonylamino-1-propanoic acid: : Differently substituted but similar in having Fmoc and ester groups.

Uniqueness

  • The distinct combination of Fmoc and methoxycarbonyl groups on a pyrrolidine scaffold makes this compound particularly versatile and useful in various synthetic routes.

Hope this is as much of a scientific adventure for you as it was for me!

Properties

CAS No.

2382251-21-8

Molecular Formula

C22H21NO6

Molecular Weight

395.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.